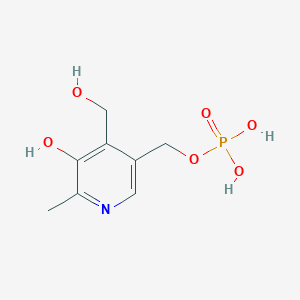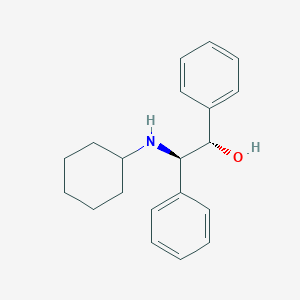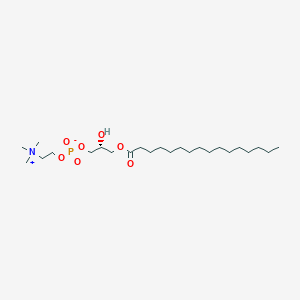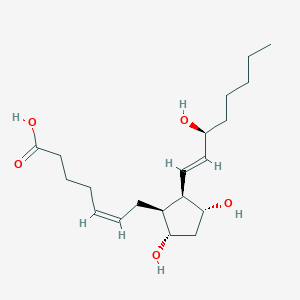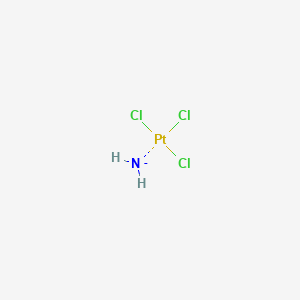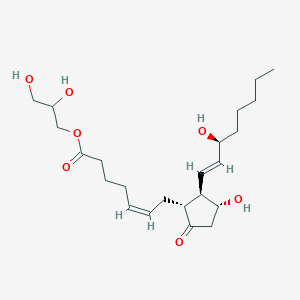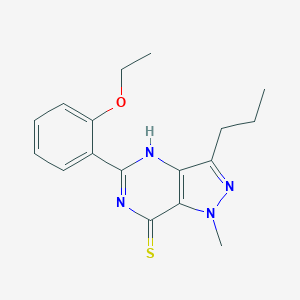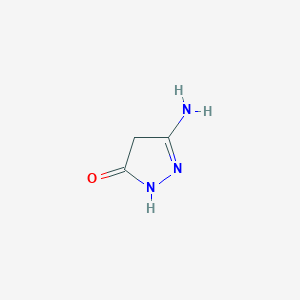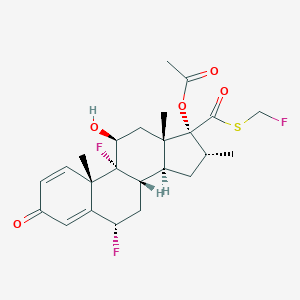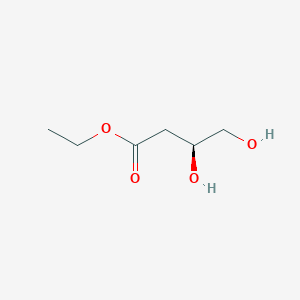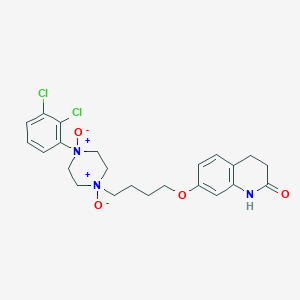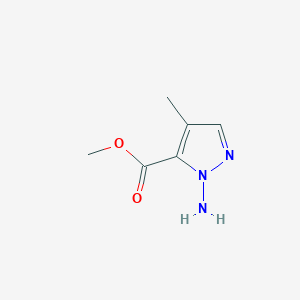
methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate (AMPYC) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AMPYC is a pyrazole derivative that has been synthesized using various methods. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mécanisme D'action
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate exerts its effects by inhibiting the activity of enzymes involved in various biological pathways. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition leads to changes in the expression of various genes, which can have downstream effects on cellular processes. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been shown to have a low toxicity profile, making it a potentially safe compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has several advantages for use in laboratory experiments. It has a low toxicity profile, making it a potentially safe compound for use in cell culture and animal studies. It has also been shown to have potential therapeutic effects, making it a promising compound for drug development. However, there are also limitations to the use of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate in laboratory experiments. Its low solubility in water can make it difficult to work with, and its potential therapeutic effects may not translate to all biological systems.
Orientations Futures
There are several future directions for research on methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate. One area of research could focus on the development of new drugs based on the structure of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate. Another area of research could focus on the study of the biological pathways affected by methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate, and the downstream effects of changes in gene expression. Additionally, research could focus on the optimization of the synthesis method for methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate, to improve yield and purity. Overall, methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has potential applications in scientific research and drug development, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate can be synthesized using various methods, including the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by reaction with methylamine. Another method involves the reaction of ethyl 4-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate, followed by reaction with methyl iodide. The yield of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate from these methods ranges from 50-70%.
Applications De Recherche Scientifique
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been used in various scientific research studies, including the development of new drugs and the study of biological pathways. It has been shown to have potential applications in the treatment of cancer, inflammation, and neurological disorders. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been studied for its ability to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties.
Propriétés
Numéro CAS |
150017-56-4 |
|---|---|
Nom du produit |
methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate |
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl 2-amino-4-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-8-9(7)5(4)6(10)11-2/h3H,7H2,1-2H3 |
Clé InChI |
BTNSHRKFLUXOKO-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1)N)C(=O)OC |
SMILES canonique |
CC1=C(N(N=C1)N)C(=O)OC |
Synonymes |
1H-Pyrazole-5-carboxylicacid,1-amino-4-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



